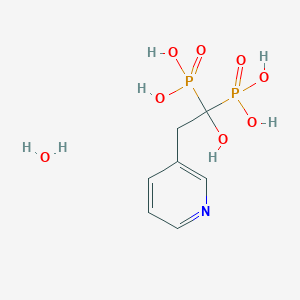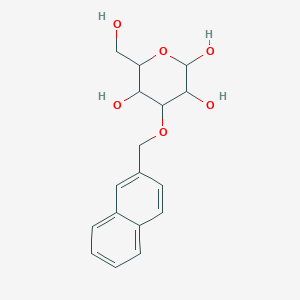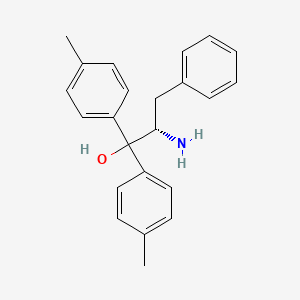
(2S)-2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is a chiral compound with a unique structure that includes an amino group, a phenyl group, and two p-tolyl groups attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts to achieve high enantiomeric purity. These methods are optimized for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
作用机制
The mechanism by which (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and p-tolyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various receptors and enzymes, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
®-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-3-phenylpropan-1-ol: Lacks the p-tolyl groups, resulting in different chemical and biological properties.
2-Amino-3-phenyl-1,1-dimethylpropan-1-ol: Similar structure but with methyl groups instead of p-tolyl groups, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is unique due to its specific chiral configuration and the presence of bulky p-tolyl groups, which can influence its steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a potential therapeutic agent.
属性
分子式 |
C23H25NO |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO/c1-17-8-12-20(13-9-17)23(25,21-14-10-18(2)11-15-21)22(24)16-19-6-4-3-5-7-19/h3-15,22,25H,16,24H2,1-2H3/t22-/m0/s1 |
InChI 键 |
ZNOVCUROOVMNMO-QFIPXVFZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)([C@H](CC3=CC=CC=C3)N)O |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(CC3=CC=CC=C3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


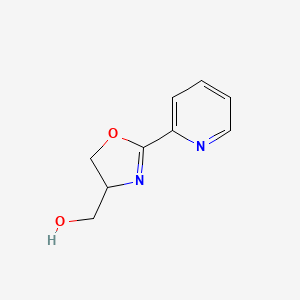
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
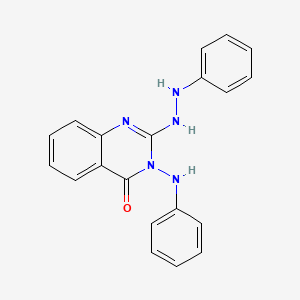
![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
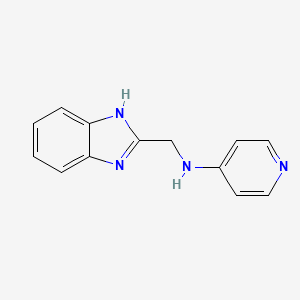


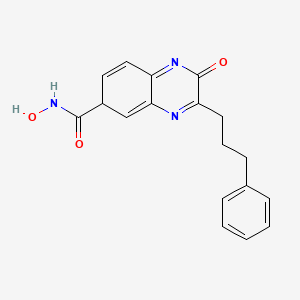
![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
